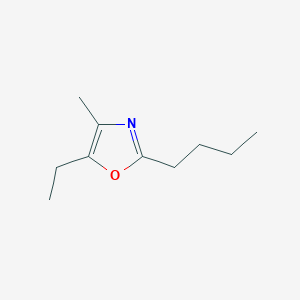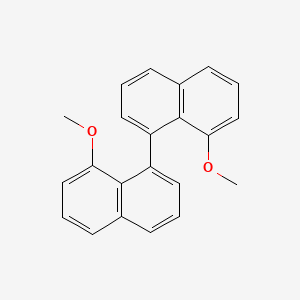
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene and has been studied extensively for its role in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- typically involves the dihydroxylation of benz(a)anthracene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting diol is then acetylated using acetic anhydride and a base such as pyridine to yield the diacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for larger batch production if necessary.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxidative metabolites.
Reduction: Reduction reactions can convert the diacetate back to the diol form.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Epoxides and quinones.
Reduction: Benz(a)anthracene-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- has several scientific research applications:
Cancer Research: It is used to study the mechanisms of carcinogenesis and the role of PAHs in cancer development.
Biochemistry: The compound is used to investigate enzyme-catalyzed reactions involving PAHs and their metabolites.
Toxicology: It helps in understanding the toxicological effects of PAHs and their derivatives on living organisms.
Environmental Science: The compound is studied for its role in environmental pollution and its impact on ecosystems.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can bind to DNA . This supports the bay region theory of polycyclic hydrocarbon carcinogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound, which is less reactive but still carcinogenic.
Benz(a)anthracene-1,2-diol: Another dihydrodiol derivative with different biological activity.
Benz(a)anthracene-5,6-diol: A dihydrodiol with lower carcinogenic potential compared to the 3,4-diol.
Uniqueness
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is unique due to its exceptionally high carcinogenicity compared to other dihydrodiol derivatives of benz(a)anthracene. This is attributed to its ability to form highly reactive diol epoxides that can interact with DNA and induce mutations .
Propriétés
Numéro CAS |
80433-92-7 |
|---|---|
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[(3R,4R)-4-acetyloxy-3,4-dihydrobenzo[a]anthracen-3-yl] acetate |
InChI |
InChI=1S/C22H18O4/c1-13(23)25-21-10-9-18-19(22(21)26-14(2)24)8-7-17-11-15-5-3-4-6-16(15)12-20(17)18/h3-12,21-22H,1-2H3/t21-,22-/m1/s1 |
Clé InChI |
XPKGWMVQOJZDTF-FGZHOGPDSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
SMILES canonique |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



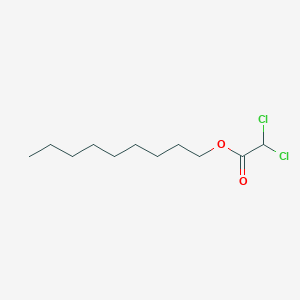
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
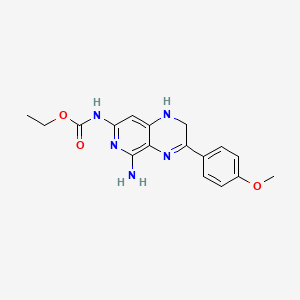

![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
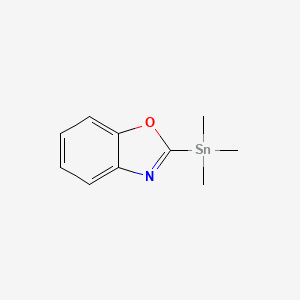
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
